REACTION_CXSMILES
|
O[CH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:32]Br>CN(C)C=O>[Br:32][CH2:2][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2
|
Name
|
|
Quantity
|
366 g
|
Type
|
reactant
|
Smiles
|
OCC12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
598 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled (under aspirator)
|
Type
|
CUSTOM
|
Details
|
to remove solvent and product
|
Type
|
ADDITION
|
Details
|
The distillate was poured into 8 liters of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in petroleum ether (30°-60°)
|
Type
|
WASH
|
Details
|
washed with K2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue recrystallized from 2.5 liters methanol
|
Type
|
CUSTOM
|
Details
|
gave 426.6 gm
|
Type
|
CUSTOM
|
Details
|
(1st crop plus additional crops obtained on concentration of the mother liquors
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |